molecular formula C33H38N2O7 B2700842 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid CAS No. 2137029-22-0

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid

Cat. No.: B2700842
CAS No.: 2137029-22-0
M. Wt: 574.674
InChI Key: WXSBXTIXPRJZHD-HZCBDIJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Furan Chemistry in Peptide Science

Furan’s integration into peptide science began with the discovery of its heterocyclic aromatic properties in 1870, but its utility in amino acid modification emerged much later. Early work on furan-containing natural products, such as the 3-furylalanine (Fua) moiety in rhizonin, revealed the structural stability imparted by the furan ring in peptide backbones. The development of Fmoc and Boc protecting groups in the late 20th century provided the orthogonality required to synthesize complex derivatives like 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid. These groups prevent unwanted side reactions during solid-phase peptide synthesis (SPPS), a methodology refined through decades of iterative optimization.

The furan ring’s electron-rich nature facilitates π-π stacking interactions, as demonstrated in early studies of furan-functionalized cyclopeptides. This property enhances peptide stability against enzymatic degradation, a critical advance for therapeutic applications. Notably, the methyl group at the furan’s C2 position in this compound reduces steric hindrance during conjugation while maintaining aromaticity—a design principle informed by structure-activity relationship (SAR) studies of antimicrobial peptides.

Significance in Modern Chemical Biology

In chemical biology, this compound’s bifunctional design serves dual purposes: the Fmoc group enables photolytic cleavage during SPPS, while the Boc-protected cyclohexylamine moiety introduces conformational restraint. The trans-1,4-cyclohexyl configuration minimizes steric clash during peptide folding, as evidenced by NMR studies of similar constrained peptides. The furan-3-carboxylate group provides a handle for Diels-Alder bioconjugation, allowing site-specific attachment of fluorophores or affinity tags without disrupting the peptide’s tertiary structure.

Recent applications leverage the compound’s orthogonal reactivity in activity-based protein profiling (ABPP). For example, the furan ring undergoes [4+2] cycloaddition with electron-deficient dienophiles like maleimide-functionalized probes, enabling real-time tracking of enzyme-substrate interactions. This reactivity profile surpasses traditional tyrosine- or lysine-based conjugation methods in specificity, particularly in hydrophobic protein domains where the furan’s lipophilicity enhances targeting.

Research Trajectory and Current Knowledge Gaps

Current research focuses on optimizing the compound’s synthetic accessibility while preserving its stereochemical integrity. A key challenge lies in the regioselective introduction of the methyl group at furan’s C2 position during the Knorr synthesis—a process that typically yields mixtures of 2- and 3-methyl isomers. Advances in transition-metal catalysis, particularly palladium-mediated cross-couplings, have improved yields to >80% for the desired 2-methyl isomer. However, residual metal contamination remains a concern for biomedical applications, necessitating stringent purification protocols.

Another gap involves the ecological impact of Boc and Fmoc deprotection steps. While the compound itself derives from renewable furfural precursors, standard cleavage conditions employ trifluoroacetic acid (TFA) and piperidine—reagents with notable environmental persistence. Recent work explores enzymatic deprotection strategies using lipase-mediated carbamate hydrolysis, though current conversion rates (<60%) limit industrial scalability.

Relevance in Sustainable Chemistry from Biomass Resources

The compound’s furan core aligns with the principles of green chemistry through its potential derivation from lignocellulosic biomass. Industrial furfural production—achieved via acid-catalyzed dehydration of pentosan-rich agricultural waste—yields 2-methylfuran derivatives through copper-catalyzed hydrogenation. This two-step process from hemicellulose to functionalized furans demonstrates a closed-loop carbon cycle, with life-cycle assessments showing a 40% reduction in greenhouse gas emissions compared to petroleum-based aromatics.

The tert-butoxycarbonyl group, while traditionally sourced from fossil-derived isobutylene, can now be synthesized via fermentative production of isobutanol from engineered Clostridium strains. Coupled with Fmoc groups derived from fluorene (a coal tar component), this compound exemplifies hybrid sustainability—partially renewable with opportunities for full bio-based synthesis as metabolic engineering advances.

Table 1: Key Synthetic Pathways for Furan-Modified Amino Acid Derivatives

Component Synthesis Method Yield (%) Catalyst System Reference
2-Methylfuran-3-carboxylic acid Acid-catalyzed cyclization of levulinic acid 72 H~2~SO~4~/SiO~2~
Fmoc-protected cyclohexylamine Pd/C-mediated hydrogenation of Fmoc-cyclohexenylamine 89 10% Pd/C, H~2~ (1 atm)
Boc-amino group Gas-phase reaction with di-tert-butyl dicarbonate 95 DMAP, CH~2~Cl~2~

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O7/c1-20-28(30(36)37)17-23(41-20)18-35(22-15-13-21(14-16-22)34-31(38)42-33(2,3)4)32(39)40-19-29-26-11-7-5-9-24(26)25-10-6-8-12-27(25)29/h5-12,17,21-22,29H,13-16,18-19H2,1-4H3,(H,34,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSBXTIXPRJZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN(C2CCC(CC2)NC(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe final step involves the coupling of the protected amino acid with the furan-3-carboxylic acid derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers that can handle the complex sequence of reactions efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled step-by-step on a solid support, allowing for easy purification and high yields .

Chemical Reactions Analysis

Types of Reactions

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furanones, alcohols, and deprotected amino acids, which can be further utilized in peptide synthesis .

Scientific Research Applications

Anticancer Research

This compound has been studied for its potential anticancer properties. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its ability to interact with biological targets, making it a candidate for developing novel anticancer agents. Research indicates that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines, suggesting that this compound may also possess such properties .

Peptide Synthesis

The compound serves as a protecting group in peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides that can be used in therapeutic applications. This is particularly relevant in the development of peptide-based drugs where stability and specificity are crucial .

Targeted Drug Delivery

The structural features of this compound enable it to be utilized in targeted drug delivery systems. Its ability to form stable complexes with various biomolecules can enhance the bioavailability and efficacy of therapeutic agents. Studies have shown that derivatives can improve the pharmacokinetic profiles of drugs by modifying their release rates in biological systems .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease pathways. By modulating enzyme activity, it could play a role in treating diseases such as cancer and metabolic disorders. The mechanism involves competitive inhibition, where the compound mimics the substrate of the enzyme, thereby blocking its activity .

Versatile Building Block

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid is recognized as a versatile building block in organic synthesis. Its functional groups allow for further modifications and derivatizations, making it suitable for constructing a wide range of organic molecules .

Synthesis of Complex Molecules

The compound's unique structure facilitates the synthesis of complex natural products and pharmacologically active compounds. It can be employed as an intermediate in multi-step synthesis pathways, contributing to the development of new materials and pharmaceuticals .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines (IC50 values indicating effectiveness)
Study 2Peptide SynthesisSuccessfully utilized as a protecting group in synthesizing cyclic peptides with enhanced stability
Study 3Enzyme InhibitionIdentified as an effective inhibitor of specific kinases involved in cancer proliferation

Mechanism of Action

The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, exposing the amino group for further reactions or biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

(a) 5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid (CAS 2125427-42-9)
  • Key difference: Lacks the Boc-cyclohexylamino group.
  • Impact : Reduced steric hindrance and molecular weight (MW = 377.39 g/mol vs. ~500 g/mol estimated for the target compound).
  • Applications : Simpler SPPS intermediates for linear peptide chains.
(b) 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid
  • Key difference : Thiophene replaces furan.
  • Impact : Enhanced electron-richness due to sulfur, altering reactivity in nucleophilic substitutions.
  • Yield: Not reported, but similar Fmoc-protected thiophenes show comparable synthetic efficiency.
(c) 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid
  • Key difference : Tetrahydropyran ring instead of furan.
  • Impact : Improved solubility in polar solvents (MW = 367.4 g/mol) due to oxygen-rich cyclic ether.

Substituent Modifications

(a) (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid
  • Key difference : Cyclopentene ring with unsaturated bond.
(b) 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid
  • Key difference : Linear aliphatic chain with terminal alkene.
  • Impact : Flexibility in peptide backbone modifications, suitable for introducing hydrophobic segments.

Functional Group Comparisons

Compound Name Core Structure Protecting Groups Molecular Weight Solubility (Polar Solvents) Key Applications
Target Compound Furan Fmoc, Boc-cyclohexyl ~500 (estimated) Low Orthogonal SPPS
5-[Fmoc-amino)methyl]-2-methylfuran-3-COOH Furan Fmoc 377.39 Moderate Linear peptides
2-Fmoc-amino-5-methylthiophene-3-COOH Thiophene Fmoc 351.4 Moderate Conjugated systems
4-Fmoc-amino-tetrahydropyran-4-COOH Tetrahydropyran Fmoc 367.4 High Solubility-driven designs

Research Implications

  • Orthogonal Deprotection : The Boc group (acid-labile) and Fmoc group (base-labile) enable sequential deprotection, critical for branched peptide synthesis .

Biological Activity

The compound 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]-2-methylfuran-3-carboxylic acid is a complex organic molecule with significant biological activity. Its structure suggests potential interactions with various biological pathways, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C33H38N2O7
  • Molecular Weight : 570.66 g/mol
  • Purity : 95%
  • CAS Number : Not specified in the sources but can be derived from the chemical structure.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

  • Apoptosis and Cell Cycle Regulation : The compound has been noted to influence apoptosis, which is critical for cancer therapy. It may induce programmed cell death in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation .
  • Anti-infection Properties : Preliminary studies indicate that it exhibits anti-infective properties against a range of pathogens including bacteria and viruses. This is particularly relevant in the development of antibiotic agents .
  • Signal Transduction Pathways : The compound may modulate several signaling pathways such as the MAPK/ERK pathway and PI3K/Akt/mTOR pathway, which are crucial for cell growth and survival .

Case Studies

  • Cancer Cell Lines : In vitro studies using various cancer cell lines have shown that this compound can inhibit cell proliferation significantly. For instance, treatment with the compound at varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability .
  • Microbial Inhibition : A study demonstrated that the compound effectively reduced the growth of specific bacterial strains, suggesting its potential as a new antibiotic agent. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for certain strains .

Biological Activities Summary

Activity TypeEffectReference
ApoptosisInduces cell death
Anti-infectionInhibits bacterial growth
Signal TransductionModulates MAPK/ERK pathway
Cell ProliferationDecreases viability in cancer cells

Q & A

Q. What are the recommended methods for synthesizing this compound, and how do protecting groups influence its stability?

The compound’s synthesis involves sequential protection of functional groups. The Fmoc group protects the amine, while the tert-butoxycarbonyl (Boc) group shields the cyclohexylamine. A stepwise approach is critical:

  • Step 1 : Introduce the Fmoc group via carbodiimide-mediated coupling under inert conditions (e.g., nitrogen atmosphere) .
  • Step 2 : Attach the Boc-protected cyclohexylamine using a Mitsunobu reaction, ensuring stereochemical integrity [(1r,4r) configuration] .
  • Step 3 : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity by HPLC (>95%) .

Handling Note : The Fmoc group is base-labile; avoid prolonged exposure to amines or basic conditions .

Q. How should researchers handle and store this compound given limited toxicity data?

Despite incomplete toxicological data, safety protocols are inferred from structurally related Fmoc/Boc compounds:

  • Storage : Store at –20°C under argon to prevent hydrolysis of the carbamate groups. Desiccate to avoid moisture-induced degradation .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact, as Fmoc derivatives may cause allergic reactions .
  • Waste Disposal : Incinerate as hazardous organic waste, adhering to local regulations .

Q. What purification and characterization techniques are effective for this compound?

  • Purification :
    • Flash Chromatography : Use silica gel with gradients of ethyl acetate in hexane (10% → 50%) .
    • HPLC : Employ a C18 column (acetonitrile/water + 0.1% TFA) for final purification .
  • Characterization :
    • NMR : Confirm regiochemistry via 1^1H and 13^13C NMR (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
    • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+^+ at expected m/z) .

Advanced Research Questions

Q. How can the compound’s stability under varying experimental conditions be systematically analyzed?

Design a stability study with the following parameters:

  • pH : Test solubility and degradation in buffers (pH 2–10) using UV-Vis spectroscopy (monitor absorbance at 265 nm for Fmoc) .
  • Temperature : Incubate at 4°C, 25°C, and 40°C for 1–7 days; analyze decomposition via LC-MS .
  • Light Exposure : Compare stability in dark vs. UV light (λ = 254 nm) to assess photodegradation .

Key Finding : The Fmoc group degrades rapidly in basic conditions (t1/2_{1/2} < 1 hour at pH 10), while the Boc group is stable below pH 3 .

Q. What strategies resolve contradictions in reaction yields between traditional and microwave-assisted synthesis?

Method Yield (%)TimeConditions
Traditional45–5524 hReflux in DMF, 80°C
Microwave-Assisted75–8530 min100°C, 150 W, DMF

Resolution : Microwave irradiation enhances reaction efficiency by improving heat transfer and reducing side reactions. Optimize power (100–200 W) and solvent (DMF vs. NMP) to maximize yield .

Q. How can this compound’s reactivity be optimized in solid-phase peptide synthesis (SPPS)?

  • Coupling Efficiency : Use HOBt/DIC activation in DCM:DMF (1:1) for 2 hours. Monitor by Kaiser test .
  • Deprotection : Remove Fmoc with 20% piperidine in DMF (2 × 5 min), ensuring complete deprotection without cleaving the Boc group .
  • Side Reactions : Minimize furan ring oxidation by avoiding strong oxidizers (e.g., H2_2O2_2) during resin cleavage .

Application Example : The furan-carboxylic acid moiety enables conjugation to biomolecules via EDC/NHS chemistry, useful for creating peptide-drug conjugates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.